molecular formula C17H28N4O2S B2629052 N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-53-6

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2629052
CAS No.: 946247-53-6
M. Wt: 352.5
InChI Key: AYELCKQKIJVENP-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes an oxalamide core, a piperazine ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane or acetonitrile.

  • Attachment of the Thiophene Moiety: : The thiophene group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and a suitable ligand to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxalamide core or the piperazine ring, potentially leading to the formation of amines or alcohols.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and thiophene moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the thiophene moiety, which may result in different biological activities and chemical reactivity.

    N1-isobutyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the piperazine ring, potentially affecting its ability to interact with certain molecular targets.

    N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(furan-3-yl)ethyl)oxalamide: Contains a furan ring instead of a thiophene ring, which may alter its chemical and biological properties.

Uniqueness

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the piperazine ring and the thiophene moiety allows for versatile interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-13(2)10-18-16(22)17(23)19-11-15(14-4-9-24-12-14)21-7-5-20(3)6-8-21/h4,9,12-13,15H,5-8,10-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYELCKQKIJVENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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